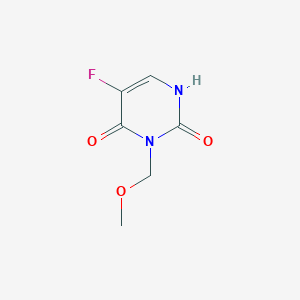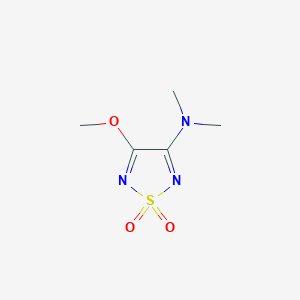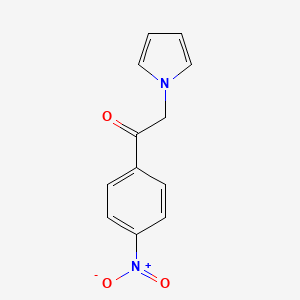![molecular formula C15H12ClNO2 B14372397 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 91868-80-3](/img/structure/B14372397.png)
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic compound that features a fused furo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo-pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Methylphenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Fluorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific arrangement of the furo-pyridine ring system also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
91868-80-3 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H12ClNO2/c1-2-13-14(18)12-8-19-15(11(12)7-17-13)9-3-5-10(16)6-4-9/h2-7,15,18H,1,8H2 |
Clé InChI |
GBWYCLRVNAYVTG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


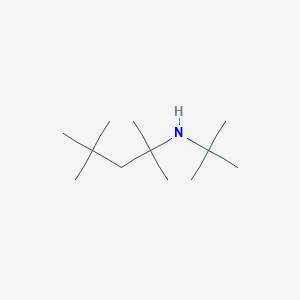

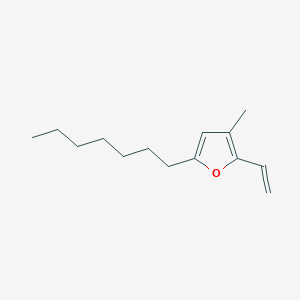
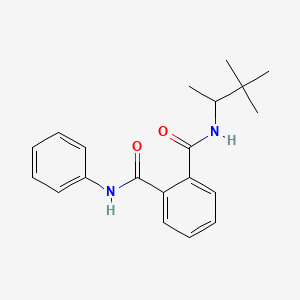
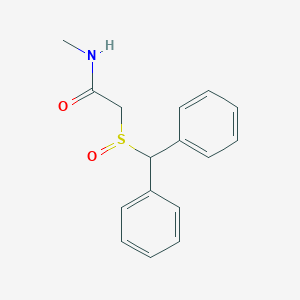
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
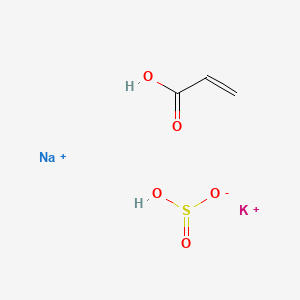
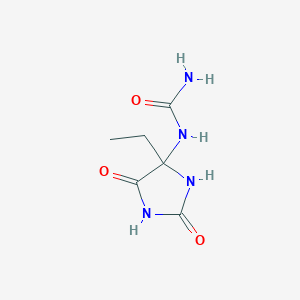
![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
